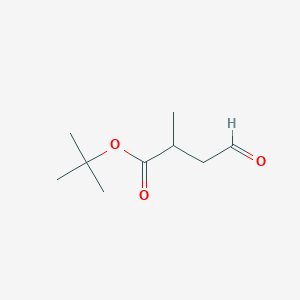

Tert-butyl 2-methyl-4-oxobutanoate

Description

Contextualization within Butanoate Ester Chemistry

Butanoate esters are a well-established class of organic compounds, recognized for their diverse applications ranging from flavor and fragrance agents to key intermediates in pharmaceutical and materials science. These esters are characterized by a four-carbon carboxylic acid backbone, with variations in the ester group and substitutions along the carbon chain influencing their physical and chemical properties.

The defining features of tert-butyl 2-methyl-4-oxobutanoate are the tert-butyl ester group, a methyl substituent at the α-position (carbon 2), and a carbonyl group at the γ-position (carbon 4), effectively making it a keto-ester. The tert-butyl group is known for its steric bulk, which can influence the reactivity of the ester functionality and provide a means for selective deprotection under acidic conditions, a common strategy in multi-step synthesis. The α-methyl group introduces a chiral center, suggesting possibilities for stereoselective synthesis, while the terminal aldehyde (oxo group) offers a reactive site for a variety of nucleophilic additions and other carbonyl-related transformations.

Strategic Importance as a Key Synthetic Intermediate

The true value of this compound lies in its potential as a versatile synthetic intermediate. The presence of multiple functional groups—an ester, a ketone, and a chiral center—allows for a wide array of chemical modifications. This multi-functionality enables chemists to introduce complexity in a controlled manner.

While specific, large-scale applications are not widely reported in publicly accessible literature, its structure is indicative of its utility in the synthesis of heterocyclic compounds, substituted alkanoic acids, and other complex organic architectures. The aldehyde can be a precursor for forming new carbon-carbon bonds through reactions like aldol (B89426) condensations or Wittig reactions. The ester can be hydrolyzed to a carboxylic acid, and the α-methyl group can direct the stereochemical outcome of certain reactions.

A patent for 5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives, which are investigated as ADAMTS inhibitors for the treatment of osteoarthritis, lists this compound as a chemical compound of interest, though its specific role in the synthesis is not detailed. google.com This suggests its potential application in medicinal chemistry as a starting material or intermediate for the synthesis of biologically active molecules.

Overview of Research Trajectories and Academic Contributions

The compound is identified by its CAS number, 132195-93-8, and its basic properties are listed in chemical databases. Commercial suppliers provide access to the compound, suggesting its use in proprietary research within industrial settings or in specialized academic projects that are not yet published. The lack of extensive public research could imply that its applications are highly specific and may be part of larger, more complex synthetic endeavors where the focus is on the final target molecule rather than the intermediate itself.

Future research could explore the enantioselective synthesis of this compound to provide access to chirally pure building blocks. A systematic study of its reactivity at each functional group would also be a valuable contribution, potentially uncovering novel synthetic methodologies.

Compound Information

| Compound Name |

| This compound |

| 5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 132195-93-8 | google.com |

| Molecular Formula | C9H16O3 | - |

| SMILES | CC(CC=O)C(=O)OC(C)(C)C | google.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(5-6-10)8(11)12-9(2,3)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGOVYXBFXJPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Methyl 4 Oxobutanoate

Established Synthetic Routes and Optimizations

The synthesis of tert-butyl 2-methyl-4-oxobutanoate can be approached through several distinct strategies, each with its own set of advantages and challenges. These routes include direct esterification, carbon framework construction via acylation and alkylation, carbonylation of unsaturated precursors, and rearrangements of intermediates derived from diketene or succinic acid.

Direct Esterification Approaches

Direct esterification involves the formation of the tert-butyl ester from its corresponding carboxylic acid, 2-methyl-4-oxobutanoic acid nih.gov. Due to the steric hindrance of the tert-butyl group, standard acid-catalyzed esterification with tert-butanol is often inefficient, as it can lead to dehydration of the alcohol to form isobutylene. Consequently, milder, more sophisticated methods are typically employed.

One common approach utilizes coupling agents to activate the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (CDI) can react with the acid to form a highly reactive acylimidazole intermediate, which then readily reacts with tert-butanol to yield the desired ester semanticscholar.org. Another effective method involves the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst, often in conjunction with a carbodiimide like dicyclohexylcarbodiimide (DCC), to facilitate the esterification under mild conditions researchgate.net. These methods avoid the harsh acidic conditions that promote side reactions.

Table 1: Reagents for Direct Esterification

| Starting Material | Esterifying Agent | Catalyst/Coupling Agent | Key Feature |

|---|---|---|---|

| 2-Methyl-4-oxobutanoic acid | tert-Butanol | DCC, DMAP | Mild conditions, high yield |

| 2-Methyl-4-oxobutanoic acid | tert-Butanol | 1,1'-Carbonyldiimidazole (CDI) | Forms reactive acylimidazole intermediate |

Acylation and Alkylation Strategies for Carbonyl and Ester Formation

Building the carbon skeleton through acylation and alkylation reactions offers significant versatility. A primary strategy involves the alkylation of a pre-formed ester enolate. For instance, the lithium enolate of tert-butyl propanoate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and subsequently acylated with a reagent that can provide the 2-oxoethyl group, although such reagents are often complex.

A more practical and widely used approach is the alkylation of β-keto esters or malonic esters. The alkylation of tert-butyl acetoacetate (t-BAA) is a well-established reaction sigmaaldrich.comnih.gov. Formation of the enolate with a base like sodium ethoxide, followed by reaction with a methylating agent such as methyl iodide, introduces a methyl group. However, this specific reaction yields tert-butyl 2-acetylpropanoate, an isomer of the target compound. To obtain the desired product, a malonic ester synthesis is more appropriate. This would involve the alkylation of a mono-tert-butyl malonate with a methyl halide, followed by a second alkylation with a protected 2-bromoacetaldehyde (e.g., bromoacetaldehyde dimethyl acetal), and concluding with decarboxylation and deprotection of the aldehyde.

Carbonylation-Based Syntheses (e.g., from tert-butyl acrylate)

Carbonylation reactions provide a pathway to introduce the aldehyde functionality directly. A plausible, though less common, route could involve the hydroformylation of tert-butyl crotonate nih.gov. This reaction, typically catalyzed by rhodium or cobalt complexes in the presence of carbon monoxide and hydrogen, adds a formyl group (-CHO) and a hydrogen atom across the double bond. The regioselectivity of the addition is a critical factor, as the reaction could potentially yield two isomeric products. Directing the formyl group to the desired position to form this compound would require careful selection of catalysts and reaction conditions.

An alternative strategy starting from tert-butyl acrylate nih.gov would necessitate a more complex transformation, such as a conjugate addition of a methyl organometallic reagent to form an enolate intermediate, which would then need to be trapped by a formylating agent.

Synthesis via Diketene Intermediates and Derivatives

Diketene is a versatile C4 building block in organic synthesis. Its reaction with tert-butanol is a primary industrial method for producing tert-butyl acetoacetate (t-BAA) orgsyn.org. This reaction is typically carried out by heating tert-butanol and adding diketene, sometimes with a mild base catalyst like sodium acetate orgsyn.org.

Reaction Scheme: Formation of t-BAA from Diketene

Diketene + tert-Butanol → tert-Butyl acetoacetate

While t-BAA is a valuable intermediate, it is an isomer of the desired product precursor and not directly convertible through simple methylation, as this leads to substitution at the alpha-carbon between the two carbonyls. Therefore, using diketene as a starting point for this compound would require a multi-step sequence involving rearrangement or cleavage and re-formation of the carbon skeleton, making this a less direct synthetic route.

Preparation from Succinic Acid Mono-tert-butyl Ester Derivatives

One of the most efficient and well-documented routes to the target molecule begins with succinic acid mono-tert-butyl ester (also known as mono-tert-butyl succinate) rsc.orgsigmaaldrich.com. This approach involves the specific alkylation at the carbon alpha to the ester group researchgate.net.

The synthesis proceeds in two main stages:

Alkylation: The mono-tert-butyl succinate is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA) or sodium amide, to form a dianion. This dianion then reacts selectively at the more nucleophilic carbon alpha to the ester carbonyl with a methylating agent like methyl iodide to form 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid researchgate.netnih.gov.

Reduction: The resulting carboxylic acid must be selectively reduced to an aldehyde. This can be achieved using various modern organic chemistry methods that can reduce a carboxylic acid to an aldehyde without affecting the ester, such as conversion to a Weinreb amide or an N-acylbenzotriazole followed by reduction with a mild hydride reagent like diisobutylaluminium hydride (DIBAL-H).

Table 2: Summary of Synthesis from Succinic Acid Derivative

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Succinic acid mono-tert-butyl ester | 1. 2 eq. LDA or NaNH₂2. Methyl Iodide (CH₃I) | 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid |

Enantioselective Synthesis of Chiral this compound

The introduction of a methyl group at the C2 position creates a chiral center, making the enantioselective synthesis of (R)- or (S)-tert-butyl 2-methyl-4-oxobutanoate a topic of significant interest. The primary strategies focus on achieving stereocontrol during the C-C bond formation, specifically the methylation step.

A leading approach involves the asymmetric alkylation of the succinic acid mono-tert-butyl ester precursor. This can be accomplished by:

Use of Chiral Auxiliaries: The free carboxylic acid of the mono-tert-butyl succinate can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide's enolate can then be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral methylated acid, which can then be reduced to the target aldehyde researchgate.net.

Chiral Phase-Transfer Catalysis: The alkylation can be performed under phase-transfer conditions using a chiral catalyst, such as a cinchonidinium salt. This method allows for the direct enantioselective methylation of the substrate without the need for attaching and removing a chiral auxiliary nih.govsigmaaldrich.com.

The existence of commercially available chiral precursors like (R)-4-tert-butoxy-2-methyl-4-oxobutanoic acid and its (S)-enantiomer underscores the successful application of these enantioselective strategies nih.govscbt.com.

Asymmetric Catalysis in Formation of Chiral Centers

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, an asymmetric Michael addition to an appropriate α,β-unsaturated precursor stands out as a highly effective approach. buchler-gmbh.comwikipedia.org In this method, a nucleophile adds to an electrophilic alkene, with the stereochemical outcome being directed by a chiral catalyst.

A plausible route involves the conjugate addition of a methyl group equivalent to tert-butyl 4-oxobut-2-enoate. Organocatalysis, employing chiral secondary amines such as those derived from proline or cinchona alkaloids, can facilitate this transformation with high enantioselectivity. buchler-gmbh.com The catalyst forms a chiral iminium ion intermediate with the enoate, which then directs the nucleophilic attack of the methyl group from a specific face, thereby establishing the desired stereochemistry at the C2 position.

Alternatively, transition metal catalysis offers a robust platform for this transformation. Chiral complexes of metals like copper, nickel, or rhodium can be employed to catalyze the conjugate addition of organometallic reagents (e.g., methylmagnesium bromide or dimethylzinc) to the α,β-unsaturated ester. The chiral ligands coordinated to the metal center create a chiral environment that dictates the facial selectivity of the addition.

Table 1: Representative Catalysts for Asymmetric Michael Addition

| Catalyst Type | Chiral Ligand/Motif | Typical Enantiomeric Excess (ee) |

| Organocatalyst | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | >90% |

| Organocatalyst | Cinchona Alkaloid-derived Thiourea | >95% |

| Metal Catalyst | Copper(I) with (S)-BINAP | >98% |

| Metal Catalyst | Nickel(II) with Chiral Diamine | >90% |

Note: The enantiomeric excesses are representative values for Michael additions to similar α,β-unsaturated systems and serve as an illustration of the potential efficacy of these catalysts.

Utilization of Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to guide a diastereoselective methylation. A common strategy involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org For instance, an N-acyl oxazolidinone derived from 4-oxobutanoic acid could be prepared. The enolate of this compound, formed by treatment with a suitable base, would then be alkylated with a methylating agent (e.g., methyl iodide). The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity.

Another widely used class of chiral auxiliaries is the sulfinamide group, often referred to as the Ellman auxiliary. harvard.edu While typically used for the synthesis of chiral amines, related strategies can be adapted for C-C bond formation.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Method of Cleavage |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | Hydrolysis, Reductive Cleavage |

| Camphorsultam | Asymmetric Diels-Alder, Alkylation | Hydrolysis, Reductive Cleavage |

| Pseudoephedrine | Asymmetric Alkylation | Mild Acidic Hydrolysis |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric Synthesis of Amines | Acidic Cleavage |

Diastereoselective Approaches

Diastereoselective reactions are crucial in syntheses where a molecule already possesses a stereocenter, and the goal is to introduce a new one with a specific relative configuration. While the target molecule, this compound, has only one stereocenter, diastereoselective methods become relevant when a chiral auxiliary is employed, as described in the previous section.

A key example of a diastereoselective approach is the alkylation of a chiral enolate. acs.orgub.edu As detailed in the context of chiral auxiliaries, the pre-existing chirality of the auxiliary dictates the stereochemical outcome of the alkylation, resulting in the preferential formation of one diastereomer over the other. The level of diastereoselectivity is often influenced by factors such as the nature of the chiral auxiliary, the solvent, the temperature, and the counterion of the enolate.

For instance, the alkylation of the lithium enolate of an N-propionyl oxazolidinone with a suitable electrophile can achieve diastereomeric ratios exceeding 99:1. Following the diastereoselective alkylation, the removal of the chiral auxiliary reveals the enantiomerically enriched product.

Novel Synthetic Strategies and Methodological Advancements

Photoredox Catalysis in C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C bonds under mild conditions. nih.govrsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating reactive radical intermediates.

A potential photoredox-catalyzed route to this compound could involve the coupling of a radical precursor with an appropriate acceptor. For example, a Giese-type reaction could be envisioned where a methyl radical, generated from a suitable precursor like methyl iodide or a carboxylic acid derivative under photoredox conditions, adds to an α,β-unsaturated acceptor such as tert-butyl acrylate. The resulting radical intermediate would then be reduced and protonated to afford the desired product.

Alternatively, the direct β-alkylation of a saturated ester could be explored. acs.org While challenging, recent advances have shown that under photoredox conditions, it is possible to functionalize the β-position of carbonyl compounds.

Table 3: Common Photoredox Catalysts and Their Properties

| Photocatalyst | Color | Excitation Wavelength (nm) | Redox Potential (V vs. SCE) |

| Ru(bpy)₃Cl₂ | Orange | ~452 | E₁/₂ (Ru³⁺/Ru²⁺) = -0.81 |

| Ir(ppy)₃ | Green | ~460 | E₁/₂ (Ir⁴⁺/Ir³⁺) = -1.73 |

| Eosin Y | Red | ~518 | E₁/₂ (Eosin Y•⁺/Eosin Y) = -1.09 |

| Methylene (B1212753) Blue | Blue | ~665 | E₁/₂ (MB•⁺/MB) = -1.43 |

Note: Redox potentials are for the excited state of the catalyst.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netacs.org These benefits are particularly valuable for industrial applications where large quantities of a target molecule are required.

The synthesis of this compound could be adapted to a continuous flow process. For example, a Michael addition reaction could be performed by continuously pumping solutions of the substrate, nucleophile, and catalyst through a heated or cooled reactor coil. The residence time in the reactor can be precisely controlled to optimize the reaction conversion and selectivity. Downstream purification steps, such as liquid-liquid extraction and chromatography, can also be integrated into the flow system, allowing for a fully automated and continuous production process.

This approach is particularly well-suited for reactions that are highly exothermic or that involve hazardous reagents, as the small reactor volume minimizes safety risks. Furthermore, the precise control over reaction parameters afforded by flow chemistry can lead to higher yields and purities compared to batch processing.

Chemical Reactivity and Transformations of Tert Butyl 2 Methyl 4 Oxobutanoate

Nucleophilic Reactions at the Carbonyl Moiety

The ketone carbonyl group in tert-butyl 2-methyl-4-oxobutanoate is susceptible to nucleophilic attack. The presence of the adjacent methyl group and the ester functionality can influence the stereochemical outcome of these reactions.

Aldol (B89426) Condensations and Related Reactions

The carbon atom alpha to the ketone (C-3) in this compound is enolizable. In the presence of a suitable base, it can be deprotonated to form a resonance-stabilized enolate. This enolate can then act as a nucleophile in aldol addition reactions with various electrophiles, such as aldehydes and ketones, to form β-hydroxy ketones. wikipedia.org The general mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophile, followed by protonation of the resulting alkoxide during workup. wikipedia.org

While direct intermolecular aldol reactions involving this compound are not extensively documented in readily available literature, the principles of aldol chemistry suggest its capability to participate in such transformations. The reaction of the enolate of this compound with an aldehyde would yield a γ-keto-β'-hydroxy ester. orgsyn.org

Furthermore, dicarbonyl compounds can undergo intramolecular aldol reactions to form cyclic products. libretexts.org For a derivative of this compound containing a second carbonyl group at a suitable position, an intramolecular aldol condensation could be envisioned to form a five- or six-membered ring, as these are thermodynamically favored. libretexts.orgorganicchemistrytutor.com The reaction proceeds through the formation of an enolate which then attacks the other carbonyl group within the same molecule. libretexts.org Palladium-catalyzed intramolecular aldol condensations of β-keto esters containing an aldehyde group are known to proceed under neutral conditions to yield cyclic aldol products. nih.gov

Michael Addition Reactions

The enolate generated from this compound can also serve as a Michael donor in conjugate addition reactions. wikipedia.org In a Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) at the β-carbon. wikipedia.orgyoutube.com The enolate of this compound, formed under basic conditions, could react with various Michael acceptors like α,β-unsaturated ketones, esters, or nitriles. This reaction would result in the formation of a new carbon-carbon bond, leading to a 1,5-dicarbonyl compound or a related structure. The mechanism involves the conjugate addition of the enolate to the Michael acceptor, followed by protonation of the resulting enolate. youtube.com

Conversely, derivatives of this compound, such as γ-keto-α,β-unsaturated esters, can act as highly reactive Michael acceptors. acs.orgnih.gov Organocatalytic Michael additions of aldehydes to such compounds have been shown to proceed with high regioselectivity and enantioselectivity. acs.orgnih.gov

Reductions of the Keto Group to Hydroxyl Derivatives

The ketone functionality in this compound can be selectively reduced to a secondary alcohol, yielding tert-butyl 4-hydroxy-2-methylbutanoate, without affecting the ester group. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, as it is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. commonorganicchemistry.commasterorganicchemistry.com The reduction of γ-keto esters with sodium borohydride in methanol (B129727) at room temperature is an efficient process. researchgate.net

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. For cyclic ketones, stereoselective reductions to the thermodynamically more stable alcohol are achievable using reagents like lithium dispersion with hydrated transition metal salts. organic-chemistry.org For acyclic ketones like this compound, the presence of the chiral center at C-2 can lead to diastereomeric alcohol products. The use of stereoselective reducing agents or enzyme-catalyzed reductions, such as those using ketoreductases (KREDs), can provide high diastereomeric and enantiomeric excess. alaska.edu

| Reducing Agent | Solvent(s) | Typical Outcome |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Reduction of ketone to a secondary alcohol. commonorganicchemistry.comresearchgate.net |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF | Reduction of both ketone and ester to alcohols. |

| Ketoreductases (KREDs) | Aqueous buffer/co-solvent | Stereoselective reduction to a specific diastereomer of the alcohol. alaska.edu |

| Lithium dispersion and FeCl₂·4H₂O | THF | Stereoselective reduction to the thermodynamically more stable alcohol. organic-chemistry.org |

Reactivity of the Ester Functionality

The tert-butyl ester group of this compound exhibits characteristic reactivity, particularly in transesterification and hydrolysis reactions. The bulky tert-butyl group influences the mechanism and conditions required for these transformations.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to replace the tert-butoxy (B1229062) group with a different alkoxy group. Transesterification of β-keto esters is a well-established transformation, and a variety of catalysts, including acids, bases, and enzymes, can be employed. nih.govrsc.org While this compound is a γ-keto ester, the principles of transesterification are applicable.

The reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate. nih.gov The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, iodine has been shown to be an effective catalyst for the transesterification of β-keto esters. organic-chemistry.org Lewis acids can also promote the transesterification of N-acyl oxazolidinones, which are related to esters, under mild conditions. researchgate.net

| Catalyst | Alcohol | General Conditions |

| Acid (e.g., H₂SO₄, p-TsOH) | Primary or secondary alcohols | Anhydrous conditions to prevent hydrolysis. nih.gov |

| Base (e.g., NaOMe, K₂CO₃) | Primary alcohols | Anhydrous conditions. |

| Iodine (I₂) | Various alcohols | Mild conditions. organic-chemistry.org |

| Lewis Acids (e.g., Sc(OTf)₃) | Various alcohols | Mild conditions. |

| Enzymes (e.g., Lipases) | Various alcohols | Mild, often aqueous or biphasic systems. |

Controlled Hydrolysis and Carboxylic Acid Formation

The tert-butyl ester group is a valuable protecting group for carboxylic acids because it is stable under many conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-methyl-4-oxobutanoic acid. acsgcipr.org

Acid-catalyzed hydrolysis of tert-butyl esters proceeds via a different mechanism than most other esters. chemistrysteps.com Protonation of the ester carbonyl is followed by the formation of a stable tert-butyl carbocation through a unimolecular cleavage (Sₙ1-type mechanism), which then reacts with water or is eliminated as isobutylene. acsgcipr.orgchemistrysteps.compearson.com This cleavage can be achieved with a variety of acids, such as trifluoroacetic acid (TFA), formic acid, or aqueous solutions of strong mineral acids like HCl or H₂SO₄. acsgcipr.org The selective hydrolysis of a tert-butyl ester in the presence of other ester types, like methyl esters, can be achieved using reagents like TFA. nih.gov

Base-catalyzed hydrolysis (saponification) of esters is also a common reaction. It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol. chemistrysteps.com However, due to steric hindrance from the bulky tert-butyl group, base-catalyzed hydrolysis of tert-butyl esters is generally much slower and requires more forcing conditions compared to less hindered esters. This difference in reactivity allows for the selective hydrolysis of other esters in the presence of a tert-butyl ester under basic conditions.

Chemistry of the Alpha-Carbon and Enolate Formation

The carbon atom situated between the carbonyl group of the ketone and the ester group (the α-carbon) is particularly reactive due to the electron-withdrawing nature of the adjacent functional groups. This acidity allows for the formation of a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions.

The enolate generated from this compound can act as a nucleophile in reactions with electrophiles such as alkyl halides and acyl chlorides. These reactions result in the formation of new carbon-carbon bonds at the α-position.

Alpha-Alkylation: The introduction of an alkyl group at the α-carbon is a common transformation for β-keto esters. While direct alkylation of this compound is not extensively documented in readily available literature, the principles can be extrapolated from similar systems. For instance, the α-alkylation of tert-butyl α-methylmalonates has been successfully achieved using phase-transfer catalysis. frontiersin.orgnih.gov In a typical procedure, a base such as potassium hydroxide is used to deprotonate the α-carbon, and the resulting enolate reacts with an alkyl halide. frontiersin.orgnih.gov The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

A study on the enantioselective phase-transfer catalytic α-benzylation of alkyl tert-butyl α-methylmalonates demonstrated high chemical yields and enantioselectivities. nih.gov This suggests that similar asymmetric alkylations could be applied to this compound to introduce chirality at the α-position.

Alpha-Acylation: The introduction of an acyl group at the α-carbon can be achieved through various methods. One such method involves the platinum-catalyzed direct C–H acylation with an acylating reagent like ethyl chlorooxoacetate. acs.org This reaction effectively introduces an α-keto ester functionality. While this specific example was demonstrated on 2-aryloxypyridines, the principle of C-H activation and acylation could potentially be adapted for β-keto esters like this compound.

The following table summarizes representative conditions for α-alkylation and α-acylation of related β-keto ester systems.

| Transformation | Substrate Analogue | Reagents and Conditions | Product Type | Reference |

| α-Benzylation | Alkyl tert-butyl α-methylmalonates | Benzyl bromide, 50% aq. KOH, Phase-Transfer Catalyst | α-Methyl-α-benzylmalonate | nih.gov |

| C-H Acylation | 2-(Naphthalen-2-yloxy)pyridine | cis-Pt(PhCN)₂Cl₂, Ethyl chlorooxoacetate, Chlorobenzene (reflux) | α-Keto ester | acs.org |

The formation of an enolate is a key step in the derivatization of this compound at the α-carbon. The pKa of the α-proton in β-keto esters is typically around 11, making them significantly more acidic than simple ketones (pKa ≈ 20) or esters (pKa ≈ 25). masterorganicchemistry.com This enhanced acidity is due to the ability of the negative charge in the resulting enolate to be delocalized over both the ketone and ester carbonyl groups.

The choice of base for deprotonation is critical. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed at low temperatures. youtube.com However, for β-keto esters, weaker bases like sodium ethoxide (NaOEt) can also be used, although the equilibrium will favor the starting materials. libretexts.org It is important that the alkoxide base used matches the alcohol portion of the ester to prevent transesterification. libretexts.org

Once formed, the stabilized enolate of this compound can react with a variety of electrophiles, leading to a wide range of derivatives. These reactions include aldol condensations, Michael additions, and reactions with other functional groups. The reactivity of the enolate allows for the construction of complex molecular architectures.

Oxidative Transformations of the Compound

The ketone functionality in this compound is susceptible to oxidative cleavage, offering a pathway to further functionalize the molecule.

A prominent oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the ketone carbonyl and one of the adjacent carbon atoms. The regioselectivity of this insertion is governed by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgucalgary.ca

For this compound, the two groups attached to the ketone are a methyl group and a -CH(CH₃)CO₂tBu group (a secondary carbon). Based on the migratory aptitude, the secondary alkyl group is expected to migrate preferentially over the methyl group. This would lead to the formation of an anhydride-ester derivative.

The table below outlines the expected products from the Baeyer-Villiger oxidation of this compound.

| Starting Material | Oxidizing Agent | Predicted Major Product | Product Type |

| This compound | m-CPBA | Acetic 2-(tert-butoxycarbonyl)propanoic anhydride | Anhydride-ester |

Reactions with Protecting Groups and Functional Group Interconversions

The tert-butyl ester group in the title compound serves as a protecting group for the carboxylic acid functionality. Its removal (deprotection) or transformation is a key step in many synthetic sequences.

The selective cleavage of the tert-butyl ester in the presence of other sensitive functional groups, such as the ketone in this compound, is a common challenge in organic synthesis. Harsh acidic conditions typically used for tert-butyl ester cleavage can lead to side reactions.

Several mild and selective methods have been developed for the deprotection of tert-butyl esters. One such method employs zinc bromide (ZnBr₂) in dichloromethane. researchgate.net This Lewis acid-catalyzed approach has been shown to be effective for the deprotection of tert-butyl esters in the presence of other acid-labile groups, although the presence of a ketone can sometimes inhibit the reaction. researchgate.net Another mild method involves the use of silica (B1680970) gel in refluxing toluene, which can selectively cleave tert-butyl esters over tert-butyl ethers. lookchem.com

Furthermore, the tert-butyl ester can be converted into other functional groups. For example, treatment with thionyl chloride (SOCl₂) can convert tert-butyl esters into acid chlorides. organic-chemistry.org This transformation is particularly useful as it is often unreactive towards other ester types like methyl or ethyl esters. organic-chemistry.org

The following table provides examples of selective deprotection and functional group interconversion of tert-butyl esters.

| Reaction | Reagents and Conditions | Product | Notes | Reference |

| Deprotection | ZnBr₂ in CH₂Cl₂ | Carboxylic acid | Selective for t-butyl esters over some other protecting groups. researchgate.net | researchgate.net |

| Deprotection | Silica gel in refluxing toluene | Carboxylic acid | Mild and selective method. lookchem.com | lookchem.com |

| Conversion to Acid Chloride | SOCl₂ at room temperature | Acid chloride | Selective for t-butyl esters over other alkyl esters. organic-chemistry.org | organic-chemistry.org |

Role As a Building Block and Precursor in Complex Organic Synthesis

Construction of Substituted Butanoates and Branched Structures

The carbon framework of tert-butyl 2-methyl-4-oxobutanoate is readily elaborated to create a wide array of substituted and branched butanoate structures. The presence of the α-methyl group and the ketone allows for various synthetic manipulations.

Detailed Research Findings: The methylene (B1212753) protons adjacent to the ketone (at the C-3 position) and the methine proton at the C-2 position are acidic and can be deprotonated to form enolates. These enolates are powerful nucleophiles that can react with a range of electrophiles, enabling the introduction of various substituents.

Alkylation Reactions: The enolate generated from this compound or its analogs can be alkylated to introduce new carbon-carbon bonds. For instance, the alkylation of related β-dicarbonyl compounds with agents like 1,2-dibromoethane (B42909) or 1,2,3-trihalides leads to the formation of cyclic and more complex substituted products. researchgate.net Similarly, the alkylation of 2,6-di-tert-butylphenol (B90309) with methyl acrylate, a Michael-type addition, demonstrates how such frameworks can be extended. lpnu.uaresearchgate.net This reactivity is directly applicable to this compound for creating branched hydrocarbon chains.

Synthesis of Functionalized Butanoates: The core butanoate structure can be functionalized through various reactions. For example, related butanoate precursors like tert-butyl 4-hydroxybutanoate (B1227057) can be converted into tert-butyl 4-bromobutanoate. rsc.org This bromo-derivative then serves as a key intermediate for further substitutions, such as O-alkylation of phenols to yield complex aromatic ether derivatives. rsc.org

These transformations highlight the utility of the butanoate scaffold in generating molecular diversity, allowing chemists to build complex structures from a relatively simple starting material.

Applications in Heterocyclic Compound Synthesis (e.g., Pyrrolidines, Oxadiazoles)

The functional groups within this compound make it an excellent precursor for the synthesis of various heterocyclic systems, which are core scaffolds in many pharmaceuticals and biologically active compounds.

Pyrrolidines and Pyrroles: The 1,4-dicarbonyl relationship (or a precursor to it) is ideal for constructing five-membered rings like pyrrolidines and pyrroles. Research has shown that related oxobutanoates are effective in these transformations.

Research Findings: A prominent method involves the condensation of methyl 4-oxobutanoate (B1241810) with nitroethane, followed by treatment with acetic anhydride. researchgate.net The resulting intermediate reacts with isocyanoacetate esters to yield highly substituted pyrroles, including tert-butyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylates. researchgate.net Furthermore, multicomponent reactions involving tert-butyl isocyanide have been developed to produce alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylates, demonstrating the direct incorporation of the tert-butyl group into the heterocyclic product. researchgate.net The resulting pyrrolidine (B122466) and pyrrole (B145914) structures are themselves valuable intermediates for synthesizing more complex molecules, including potential tyrosine kinase inhibitors. mdpi.com

Oxadiazoles (B1248032): While direct synthesis of oxadiazoles from this compound is less commonly documented, its structure is amenable to conversion into intermediates required for oxadiazole synthesis. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) ring systems are important in medicinal chemistry, often used as bioisosteres for ester and amide groups. chim.it

Synthetic Pathways: The most common route to 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime, formed from an amidoxime (B1450833) and an acid derivative. chim.it To utilize this compound in this context, it would first need to be hydrolyzed to the corresponding carboxylic acid, which could then be activated and reacted with an amidoxime. The synthesis of 1,3,4-oxadiazoles typically proceeds through the dehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.net For example, reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with aryl hydrazides in the presence of phosphorus oxychloride yields 2,5-di-substituted 1,3,4-oxadiazoles. nih.gov This indicates a plausible pathway where the butanoate could be converted to an acid hydrazide and then cyclized.

Utilization in Total Synthesis of Natural Product Scaffolds and Analogs

The butanoate framework is a recurring motif in various natural products. Consequently, this compound and its close analogs are valuable starting materials in the total synthesis of these complex molecules.

Research Findings: The simpler analog, methyl 4-oxobutanoate, has been employed as a starting material in the asymmetric synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid with therapeutic potential. chemicalbook.com It has also been used to produce 1-hydroxymethylpyrrolizidine alkaloids such as (+)-isoretronecanol and (+)-laburnine. sigmaaldrich.com The core structure of methyl 4-oxobutanoate has also been identified in nitrogenous compounds isolated from deep-sea fungi. chemicalbook.com In a more complex example, a related butanoate derivative, methyl (4S,8S,9R)-4,9-bis((tert-butyldimethylsilyl)oxy)-8-hydroxydec-6-ynoate, was a key intermediate in the total synthesis and structural revision of Diplobifuranylone B, a natural product from the fungus Diplodia corticola. nih.gov These examples underscore the strategic importance of the oxobutanoate scaffold in assembling the core structures of diverse natural products.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions (MCRs), which combine three or more starting materials in one pot, are powerful tools for rapidly building molecular complexity. The functional group array in this compound makes it an excellent substrate for such processes.

Research Findings: A derivative of the target compound, tert-butyl (E)-4-(3-bromophenyl)-2-methyl-4-oxobut-2-enoate, has been successfully used in a catalytic enantioselective cascade oxa-Michael-cyclization. In this reaction with hydroxylamine, catalyzed by a quinidine (B1679956) derivative, complex carboxy-substituted 2-isoxazolines are formed with high stereocontrol. MCRs have also been employed to synthesize complex pyrrolidine derivatives. The reaction between isopropylidene Meldrum's acid, an alcohol, and tert-butyl isocyanide yields dialkyl 2-(1-tert-butylcarbamoyl-1-methyl-ethyl)-malonates and alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylates, showcasing a sophisticated transformation where the tert-butyl group plays a key role. researchgate.net

Precursor to Chiral Intermediates in Advanced Organic Synthesis

The generation of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly for pharmaceuticals. This compound and its unsaturated analogs are valuable precursors for creating important chiral intermediates.

Research Findings: An efficient, scalable, and highly enantioselective synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate has been developed. orgsyn.orgresearchgate.net This process involves an organomediated Michael addition reaction between tert-butyl (tert-butyldimethylsilyl)oxycarbamate and ethyl trans-4-oxo-2-butenoate. The resulting chiral product is a valuable building block for synthesizing unnatural amino acids and hydroxylamines. orgsyn.orgresearchgate.net Another important chiral intermediate, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, which is crucial for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, can be synthesized from L-aspartic acid, sharing a similar structural backbone with the target compound. chemicalbook.com Furthermore, the tert-butyl ester itself, as seen in tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is a commercially available chiral building block, highlighting its importance in synthetic chemistry. sigmaaldrich.com

Advanced Analytical Methodologies for the Study of Tert Butyl 2 Methyl 4 Oxobutanoate and Its Transformations

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the structure of a synthesized molecule like Tert-butyl 2-methyl-4-oxobutanoate and for monitoring the progress of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation and purity assessment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Tert-butyl group: A singlet peak integrating to nine protons would be expected, typically in the range of δ 1.4-1.5 ppm. This is due to the nine equivalent methyl protons of the tert-butyl group.

Methyl group (at C2): A doublet would be expected for the three protons of the methyl group attached to the chiral center (C2), likely appearing around δ 1.2 ppm. The splitting into a doublet is due to coupling with the single proton at C2.

Methylene (B1212753) group (C3): The two protons on the carbon adjacent to the aldehyde (C3) would likely appear as a multiplet, possibly a doublet of doublets, in the range of δ 2.8-3.0 ppm, due to coupling with the protons at C2 and C4.

Methine proton (C2): The single proton at the chiral center (C2) would be expected to be a multiplet, likely a quartet, around δ 3.2-3.4 ppm, due to coupling with the methyl and methylene protons.

Aldehyde proton (C4): A characteristic singlet or a triplet (if coupled to the C3 protons) for the aldehyde proton would be observed significantly downfield, typically in the range of δ 9.5-9.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments.

Carbonyl carbon (ester): The ester carbonyl carbon would appear significantly downfield, typically in the range of δ 170-175 ppm.

Carbonyl carbon (aldehyde): The aldehyde carbonyl carbon would be even further downfield, expected in the region of δ 200-205 ppm.

Quaternary carbon (tert-butyl): The quaternary carbon of the tert-butyl group would be found around δ 80-82 ppm.

Tert-butyl methyl carbons: The three equivalent methyl carbons of the tert-butyl group would give a single signal around δ 28 ppm.

C2 carbon: The methine carbon at the chiral center would likely resonate around δ 45-50 ppm.

C3 carbon: The methylene carbon adjacent to the aldehyde is expected in the range of δ 40-45 ppm.

C2-methyl carbon: The methyl carbon attached to C2 would appear at approximately δ 15-20 ppm.

By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra, the precise structure of this compound can be confirmed. Furthermore, the presence of any impurities would be indicated by additional, unassignable peaks, allowing for an assessment of the compound's purity. During a chemical transformation, the disappearance of reactant signals and the appearance of new product signals can be monitored over time to understand the reaction mechanism and kinetics.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of 172.22 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 172.

Common fragmentation patterns for esters and aldehydes would be anticipated:

Loss of the tert-butyl group: A prominent peak would be expected at m/z 115, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃).

Loss of isobutylene: A peak at m/z 116 could be observed due to the loss of isobutylene ((CH₃)₂C=CH₂) via a McLafferty rearrangement.

Alpha-cleavage: Fragmentation adjacent to the carbonyl groups could lead to various smaller fragment ions. For example, cleavage between C2 and C3 could result in ions corresponding to [CH(CH₃)COOC(CH₃)₃]⁺ (m/z 143) or [COCH₂CHO]⁺ (m/z 57).

Monitoring the progress of a reaction involving this compound by MS would involve observing the decrease in the intensity of the m/z 172 peak and the appearance of a new peak corresponding to the molecular weight of the expected product.

Table 2: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 172 | [M]⁺ |

| 115 | [M - C₄H₉]⁺ |

| 116 | [M - C₄H₈]⁺ |

| 143 | [CH(CH₃)COOC(CH₃)₃]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its ester and aldehyde functionalities.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.

C=O Stretch (Aldehyde): Another strong absorption band for the aldehyde carbonyl group would be anticipated around 1720-1740 cm⁻¹. Often, these two carbonyl stretches may overlap, resulting in a broad, strong peak.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands for the aldehyde C-H stretch would be expected around 2720 cm⁻¹ and 2820 cm⁻¹.

C-O Stretch (Ester): A strong band corresponding to the C-O stretching of the ester group would likely appear in the range of 1150-1250 cm⁻¹.

C-H Stretch (Alkyl): Absorption bands for the C-H stretching of the methyl and methylene groups would be observed in the region of 2850-2980 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 2980-2850 | C-H Stretch (Alkyl) |

| 2820, 2720 | C-H Stretch (Aldehyde) |

| 1750-1735 | C=O Stretch (Ester) |

| 1740-1720 | C=O Stretch (Aldehyde) |

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, such as Circular Dichroism (CD), could be employed to study the stereochemistry of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

If an enantiomerically enriched sample of this compound were synthesized, its CD spectrum would exhibit characteristic positive or negative Cotton effects at wavelengths corresponding to the electronic transitions of its chromophores (the carbonyl groups). The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This technique would be particularly valuable in monitoring asymmetric reactions designed to produce one enantiomer preferentially.

Chromatographic Separation Techniques for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and, if necessary, separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that can be used to determine the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would likely be effective for this purpose. The compound would be detected using a UV detector, as the carbonyl groups exhibit UV absorbance. The purity of the sample would be determined by the relative area of the peak corresponding to the compound.

For the analysis of enantiomeric purity, chiral HPLC is the method of choice. This would involve using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol) would need to be optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess could then be calculated from the relative areas of the two peaks.

Table 4: Hypothetical HPLC Parameters

| Parameter | Condition |

|---|---|

| Purity Analysis | |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 210 nm |

| Enantiomeric Purity Analysis | |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (Isocratic) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC/MS), is an indispensable technique for the analysis of volatile products that may arise from transformations of this compound. This method allows for the separation, identification, and quantification of components in a gaseous mixture.

In the context of studying reactions involving tert-butyl esters, GC is employed to analyze degradation products, byproducts, or other volatile derivatives. For instance, methodologies developed for analyzing related compounds like methyl tert-butyl ether (MTBE) and its degradation products, such as tert-butyl alcohol (TBA), are highly relevant. wikipedia.org Such analyses often utilize a direct aqueous injection (DAI) technique onto a polar column, which is effective for identifying polar compounds that might be formed. wikipedia.org

The analysis of partial oxidation products of similar branched hydrocarbons, like isobutane, further illustrates the utility of GC/MS. In these studies, products such as t-butanol, di-t-butyl peroxide, and other minor byproducts are identified and quantified, providing detailed information on reaction pathways and selectivities. soton.ac.ukresearchgate.net For the analysis of volatile esters, static headspace GC/MS is a common approach. This involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. nih.gov

Detailed Research Findings: Researchers have successfully used GC/MS to identify a wide array of volatile organic compounds (VOCs). The screening of commercial beverages, for example, identified numerous esters, terpenes, and alkenes. nih.gov In environmental analyses, DAI-GC/MS has been shown to provide excellent agreement with conventional purge-and-trap methods for the quantification of MTBE and can simultaneously identify its polar degradation products. wikipedia.org The analytical investigation of isobutane oxidation has led to the successful identification of main products and minor byproducts, enabling a thorough study of reaction selectivities. soton.ac.ukresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Injection Method | Static Headspace or Direct Aqueous Injection (DAI) | wikipedia.orgnih.gov |

| Column Type | Polar columns; VF-1701-MS (14% cyanopropylmethylpolysiloxane) or Rxi-5ms | wikipedia.orgsoton.ac.uknih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | nih.gov |

| Temperature Program | A temperature gradient is typically used, for example: start at 50°C, ramp to 250°C. | nih.gov |

| Detector | Mass Spectrometer (MS) for identification and quantification | wikipedia.orgsoton.ac.ukresearchgate.net |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions. By spotting a small amount of the reaction mixture onto a TLC plate at various time points, chemists can qualitatively observe the consumption of starting materials and the formation of products.

For reactions involving butanoate derivatives, TLC is an effective monitoring tool. For example, in the synthesis of a related compound, ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate, TLC analysis was performed using a mobile phase of 25% ethyl acetate in hexanes. The spots corresponding to the starting material and the product were visualized using a potassium permanganate (KMnO₄) stain, which reacts with compounds that can be oxidized. The distinct retention factor (Rf) values for the starting material (Rf = 0.7) and the product (Rf = 0.6) allowed for clear differentiation and effective monitoring of the reaction's progression. upenn.edu

TLC is practical in various clinical and synthetic settings because it provides objective chemical information about the effectiveness and progression of a chemical process, complementing other analytical methods. nih.gov It is a convenient method that can be performed quickly with routine laboratory materials. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel plate | upenn.edu |

| Mobile Phase (Eluent) | 25% Ethyl Acetate in Hexanes | upenn.edu |

| Visualization | Potassium permanganate (KMnO₄) stain | upenn.edu |

| Example Rf Values | Starting Material: 0.7, Product: 0.6 | upenn.edu |

Column Chromatography for Purification

Column chromatography is a cornerstone of purification in organic synthesis, allowing for the separation of a target compound from unreacted starting materials, reagents, and byproducts. The principle relies on the differential partitioning of components between a stationary phase (packed in a column) and a mobile phase (the eluent) that flows through it.

The purification of this compound and its derivatives frequently employs silica gel as the stationary phase. The choice of eluent is critical for achieving good separation and is determined empirically. Various solvent systems, typically mixtures of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol, are used to elute the compounds from the column.

Detailed Research Findings: Several procedures detail the purification of related butanoate structures using column chromatography.

A crude product containing a 4-oxobutanoate (B1241810) derivative was purified on a silica gel column using 5% ethyl acetate in hexanes as the eluent. upenn.edu

In the synthesis of C4-(tert-butoxy)-4-oxobutanoic acid, the product was purified by column chromatography with dichloromethane as the eluent. researchgate.net

Another derivative, 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoic acid, was purified using a gradient eluent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (from 10:0 to 9:1 dichloromethane/methanol). researchgate.net

| Target Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Ethyl 4-oxobutanoate derivative | Silica Gel | 5% Ethyl Acetate in Hexanes | upenn.edu |

| C4-(tert-butoxy)-4-oxobutanoic acid | Silica Gel | Dichloromethane | researchgate.net |

| tert-Butyl 4-hydroxybutanoate (B1227057) | Silica Gel | Ethyl Acetate / Hexane (5/95) | researchgate.net |

| Nitrobenzoic acid derivative | Silica Gel | Dichloromethane / Methanol (Gradient from 10:0 to 9:1) | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule. nih.gov For chiral derivatives of this compound, this technique can unambiguously establish the relative and absolute stereochemistry of all stereogenic centers. The analysis requires a high-quality single crystal of the compound.

The determination of absolute configuration relies on a phenomenon known as anomalous dispersion (or resonant scattering). researchgate.net This effect, which occurs when the X-ray radiation frequency is near the absorption edge of an atom, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net While the effect is weak for molecules containing only light atoms (like carbon, hydrogen, and oxygen), modern diffractometers and computational methods often allow for a reliable assignment. researchgate.net

Computational and Theoretical Investigations of Tert Butyl 2 Methyl 4 Oxobutanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-butyl 2-methyl-4-oxobutanoate, DFT studies are instrumental in understanding its fundamental properties, such as molecular geometry, charge distribution, and frontier molecular orbitals (HOMO/LUMO), which are key determinants of its reactivity.

Researchers utilize DFT calculations, often with functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p), to optimize the molecular structure and predict its most stable conformation. nih.govmdpi.com These studies can reveal important structural parameters, including bond lengths and angles. For instance, in related tert-butyl ester-containing compounds, DFT has been used to confirm molecular geometries determined by X-ray crystallography. researchgate.netnih.gov

The electronic properties derived from DFT calculations are crucial for predicting reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govnih.gov For a β-keto ester like this compound, the carbonyl carbon of the ketone and the ester are primary electrophilic sites, while the α-carbon can act as a nucleophile upon deprotonation.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.com Studies on analogous β-keto esters show that the susceptibility of carbonyl carbons to nucleophilic attack can be predicted. mdpi.com While the ester carbonyl is a potential reaction site, the bulky tert-butyl group can sterically hinder this position, potentially directing reactions towards the keto-carbonyl or the α-carbon. mdpi.comnih.gov

Table 1: Key Parameters from DFT Analysis of β-Keto Esters

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Predicts bond lengths, bond angles, and dihedral angles, confirming the spatial arrangement of the methyl, carbonyl, and tert-butyl groups. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and stability. The spatial distribution of these orbitals shows likely sites for electron donation (HOMO) and acceptance (LUMO). |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visually identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for ionic interactions and reactions. |

| Mulliken Charges | Calculated partial charges on each atom in the molecule. researchgate.net | Quantifies the electrophilicity of the carbonyl carbons and the acidity of the α-proton. |

| Reactivity Descriptors | Indices such as electrophilicity, nucleophilicity, and local reactivity (Fukui functions). mdpi.com | Quantitatively predict which atom is most susceptible to a specific type of attack (nucleophilic or electrophilic). |

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like conformational changes and chemical reactions. For this compound, MD simulations can elucidate complex reaction pathways, identify transient intermediates, and model interactions with other molecules, such as solvents or catalysts.

One application of MD is in studying the interaction of β-keto ester analogues with biological targets. For example, simulations have been used to assess how these molecules bind to quorum-sensing proteins in bacteria, providing insight into their potential as antibacterial agents. mdpi.comnih.gov These simulations model the conformational adjustments of both the ligand and the protein active site, helping to understand the stability and nature of the binding interactions. nih.gov

In the context of chemical synthesis, MD simulations can be used to explore the energy landscapes of reactions involving this compound. β-Keto esters are known to react through various pathways, including concerted and stepwise mechanisms that may involve tetrahedral or enolate intermediates. nih.govnih.gov Computational studies on related esters have investigated different potential pathways for reactions like aminolysis, determining the most favorable route by calculating the energy barriers for each step. nih.gov Such simulations can reveal the structure of short-lived intermediates, like α-oxo ketenes, which are difficult to detect experimentally. nih.gov

Table 2: Applications of Molecular Dynamics Simulations

| Simulation Focus | Information Gained | Relevance to this compound |

| Enzyme/Receptor Binding | Binding affinity, binding pose, conformational changes, key intermolecular interactions (e.g., hydrogen bonds). mdpi.comnih.gov | Predicts how the molecule might interact with a biocatalyst (enzyme) for asymmetric reduction or with a pharmacological target. |

| Reaction Mechanism | Step-by-step pathway of a chemical transformation, transition state structures, reaction intermediates. nih.gov | Elucidates mechanisms for reactions such as alkylation, reduction, or condensation, identifying the rate-determining steps. |

| Solvent Effects | Influence of the solvent environment on molecular conformation and reactivity. nih.gov | Helps in selecting the optimal solvent to improve reaction yield or selectivity by modeling solute-solvent interactions. |

| Conformational Analysis | Exploration of different spatial arrangements (conformers) of the molecule and the energy barriers between them. | Identifies the most populated conformers in solution, which may be the ones that participate in a reaction. |

Quantitative Structure-Activity Relationships (QSAR) in Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. iupac.org In the context of this compound, QSAR studies are typically performed on a library of related analogues to predict their activity and guide the design of new compounds with enhanced properties.

The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical properties, which are determined by its structure. nih.gov These properties are quantified by molecular descriptors, which can be steric, electronic, or hydrophobic in nature. nih.gov

For β-keto ester analogues designed as potential antibacterial agents, QSAR studies have been employed to understand how different substituents affect their efficacy. mdpi.comresearchgate.net Computational tools are used to calculate various descriptors for each analogue, and then statistical methods like multiple linear regression are used to build a model.

Table 3: Common Descriptors in QSAR Models for Related Analogues

| Descriptor Type | Example Descriptors | Description |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describe the electronic aspects of the molecule, influencing how it interacts with polar environments or receptors. nih.govrsc.org |

| Steric/Topological | Molecular weight, Molar refractivity, Connolly accessible area, Branching indices | Describe the size, shape, and degree of branching of the molecule, which are crucial for fitting into a catalyst's active site or a biological receptor. nih.gov |

| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of a molecule, which affects its ability to cross cell membranes and its distribution in biological systems. nih.gov |

| 3D Descriptors | Radial Distribution Function (RDF) descriptors, 3D-MoRSE descriptors | Encode information about the 3D structure of the molecule, including interatomic distances and geometries. rsc.org |

A successful QSAR model, validated by high correlation coefficients (R²) and cross-validation coefficients (Q²), can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. rsc.orgnih.gov

Stereochemical Outcome Prediction in Asymmetric Transformations

This compound has a stereocenter at the C2 position and can be used to generate additional stereocenters through asymmetric synthesis. Predicting and controlling the stereochemical outcome of these reactions is a significant challenge in organic chemistry. Computational modeling is a vital tool for understanding the sources of stereoselectivity and predicting the major stereoisomer formed.

The challenge in stereoselective reactions of β-keto esters is that the product can easily lose its stereochemical integrity (racemize) under acidic or basic conditions. researchgate.net Therefore, reactions are often designed to run under nearly neutral conditions using chiral catalysts. Computational studies can model the interaction between the substrate, the catalyst, and the reagents to predict the outcome.

Key applications include:

Asymmetric Reductions: The reduction of the ketone in this compound can produce a chiral β-hydroxy ester. Predicting the stereochemistry involves modeling the transition state of the hydride transfer from a chiral reducing agent or within the active site of an enzyme (like those in baker's yeast). researchgate.net Genetic engineering of enzymes, guided by computational insights, has been used to improve stereoselectivity. researchgate.net

Asymmetric Alkylation and Fluorination: Introducing a substituent at the α-carbon requires a chiral catalyst to control the stereochemistry. Computational models of the transition states involving chiral metal complexes (e.g., Ti, Cu, Ni, Pd, Ru) and the β-keto ester enolate can explain why one enantiomer or diastereomer is formed preferentially. researchgate.netnih.govmdpi.com These models help in understanding how the ligand's chirality is transferred to the product.

Michael Additions: In reactions like the Michael addition to nitroolefins, two new stereocenters can be formed. Computational studies can help rationalize the observed diastereoselectivity, for example, by modeling the transition states leading to the different stereoisomers and explaining how a specific chiral catalyst favors one pathway over the others. nih.gov

By calculating the energies of the different diastereomeric transition states, chemists can predict the major product of an asymmetric reaction, accelerating the development of highly stereoselective synthetic methods.

Future Research Directions and Emerging Paradigms for Tert Butyl 2 Methyl 4 Oxobutanoate Chemistry

Sustainable Synthesis Approaches and Green Chemistry Principles

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical industry and academia. For tert-butyl 2-methyl-4-oxobutanoate, future research will likely focus on developing more environmentally benign methods of production that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of chiral molecules. While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalytic reductions of keto esters provides a clear blueprint for future research. abap.co.innih.govthieme-connect.com Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are known to reduce ketone functionalities with high enantioselectivity, which would be crucial for producing specific stereoisomers of the corresponding hydroxy-butanoate derivative. nih.govthieme-connect.com

Future investigations could explore a range of microorganisms or isolated enzymes for the asymmetric reduction of the ketone in this compound to yield chiral β-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. abap.co.innih.gov The use of whole-cell biocatalysts, such as Candida parapsilosis, has shown promise in the reduction of similar α-keto esters, offering high enantiomeric excess under mild, aqueous conditions. abap.co.in

Table 1: Examples of Biocatalytic Reduction of Keto Esters

| Keto Ester Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl 2-oxopropanoate | Candida parapsilosis ATCC 7330 | (S)-ethyl 2-hydroxypropanoate | ≤91% | abap.co.in |

| Ethyl 3-bromo-2-oxopropanoate | Candida parapsilosis ATCC 7330 | (S)-ethyl 3-bromo-2-hydroxypropanoate | 91% | abap.co.in |

| Ethyl 4-chloroacetoacetate | Alcohol Dehydrogenase SmADH31 | (S)-ethyl 4-chloro-3-hydroxybutanoate | >99% | thieme-connect.com |

This table is populated with interactive data.

Solvent-Free or Environmentally Benign Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of β-keto esters and related compounds has demonstrated the feasibility of solvent-free reaction conditions. researchgate.netnih.govias.ac.inrsc.orgtandfonline.com For instance, Michael addition reactions, a potential route to precursors of this compound, have been successfully carried out under solvent-free conditions, sometimes accelerated by grinding or microwave irradiation. nih.govias.ac.in

Future synthetic strategies for this compound could explore solvent-free Claisen condensations or similar C-C bond-forming reactions. The use of environmentally benign solvents, such as water or ionic liquids, also presents a promising avenue for reducing the environmental impact of its synthesis. organic-chemistry.org Lipase-catalyzed transesterification to produce β-keto esters has also been shown to be effective under mild, solvent-free conditions. google.comgoogle.com

Development of Highly Selective Catalytic Systems

The development of catalysts that can control the chemo-, regio-, and stereoselectivity of reactions is a major goal in organic synthesis. For this compound, which contains multiple reactive sites, highly selective catalysts are essential for its efficient synthesis and derivatization.

Catalysis plays a crucial role in reactions like the Michael addition, which could be employed to construct the carbon skeleton of this compound. organic-chemistry.orgcatalysis.blog The use of chiral organocatalysts or metal complexes can facilitate enantioselective conjugate additions to α,β-unsaturated precursors, thereby establishing the stereocenter at the C2 position. organic-chemistry.orgmdpi.com Future work in this area could involve screening a variety of chiral catalysts, including those based on cinchona alkaloids or prolinol ethers, to achieve high enantioselectivity in the synthesis of this specific target molecule. organic-chemistry.orgmdpi.com

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms, such as flow chemistry systems, is revolutionizing the way molecules are produced. vapourtec.comthieme-connect.deeuropa.euscielo.br Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to telescope reaction sequences without isolating intermediates. vapourtec.comeuropa.eu